2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole
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Overview
Description
2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole typically involves the nitration of 2-Bromo-6-fluoro-1,3-benzothiazole. One common method includes the reaction of 2-Bromo-6-fluoro-1,3-benzothiazole with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or fluorine.
Reduction: Formation of 2-Amino-6-fluoro-4-nitro-1,3-benzothiazole.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of the nitro group allows for redox reactions, which can influence cellular processes. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-nitrobenzene
- 3-Bromo-4-fluoro-1-nitrobenzene
- 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole
Uniqueness
This compound is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H2BrFN2O2S |
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Molecular Weight |
277.07 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2BrFN2O2S/c8-7-10-6-4(11(12)13)1-3(9)2-5(6)14-7/h1-2H |
InChI Key |
GFPMKYVPAANDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Br)F |
Origin of Product |
United States |
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